Methyl 2-(2-aminopropanamido)propanoate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-(2-aminopropanamido)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of methyl 2-bromo-2-methylpropanoate with 2-aminopropanamide under specific conditions to yield the desired product . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and high yield .
Chemical Reactions Analysis
Methyl 2-(2-aminopropanamido)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(2-aminopropanamido)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, including cancer and neurological disorders.
Industry: This compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminopropanamido)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or proteins, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(2-aminopropanamido)propanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(2-aminopropanamido)propanoate: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
Ethyl 2-(2-aminopropanamido)propanoate: A similar compound with an ethyl ester group instead of a methyl ester group, which can affect its chemical behavior and applications.
Methyl 2-(2-aminobutanamido)propanoate: A compound with a longer carbon chain, which may influence its physical and chemical properties
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 2-(2-aminopropanamido)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Synthesis
This compound is derived from the reaction of methyl esters with specific amines. The synthesis typically involves a multi-step process that may include the formation of amides and the introduction of functional groups to enhance biological activity. Understanding its chemical structure is crucial for elucidating its mechanism of action and potential therapeutic effects.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antiproliferative effects against cancer cells. Notably, compounds similar to this have shown selective inhibition of cancer cell lines while sparing non-cancerous cells, indicating a targeted mechanism of action.
Antiproliferative Activity
Recent studies have reported that derivatives of methyl 2-(2-aminopropanamido)propanoate exhibit significant antiproliferative effects on various cancer cell lines. For instance, a related compound demonstrated an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, suggesting potent inhibitory action on cancerous cells while showing minimal effects on normal HEK-293 cells .
Compound | IC50 (mg/mL) | Cell Line |
---|---|---|
Compound 7a | 0.12 | HCT-116 |
Compound 7g | 0.12 | HCT-116 |
Compound 7d | 0.81 | HCT-116 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects appears to involve interaction with heat shock proteins (HSPs), particularly TRAP1 and HSP90. Molecular docking studies suggest that these interactions may lead to the inhibition of critical signaling pathways involved in cell proliferation and survival .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that treatment with methyl derivatives resulted in significant nuclear disintegration in treated cancer cells, as observed through DAPI staining techniques. This indicates that these compounds may induce apoptosis in cancer cells .
- Selectivity Studies : Further investigations into the selectivity of these compounds revealed that they preferentially inhibit cancerous cells over healthy ones, making them promising candidates for selective cancer therapies .
Properties
IUPAC Name |
methyl 2-(2-aminopropanoylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVBOMWSCRPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.